![molecular formula C11H11F4NO2 B14747190 propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate CAS No. 2284-87-9](/img/structure/B14747190.png)
propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate is an organic compound that features a carbamate functional group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with isopropyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-fluoro-5-(trifluoromethyl)aniline+isopropyl chloroformate→propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbamate group can be targeted by nucleophiles, leading to the formation of substituted carbamates.
Oxidation and reduction: The phenyl ring and the carbamate group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the carbamate group.
Hydrolysis: 2-fluoro-5-(trifluoromethyl)aniline and isopropanol.
Applications De Recherche Scientifique
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its possible therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
- Propan-2-yl N-[3-fluoro-4-(trifluoromethyl)phenyl]carbamate
- Propan-2-yl N-[2,4-difluoro-5-(trifluoromethyl)phenyl]carbamate
Uniqueness
Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
2284-87-9 |
|---|---|
Formule moléculaire |
C11H11F4NO2 |
Poids moléculaire |
265.20 g/mol |
Nom IUPAC |
propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11F4NO2/c1-6(2)18-10(17)16-9-5-7(11(13,14)15)3-4-8(9)12/h3-6H,1-2H3,(H,16,17) |
Clé InChI |
SJKKIMHMGRPHDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



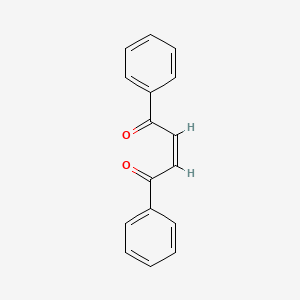

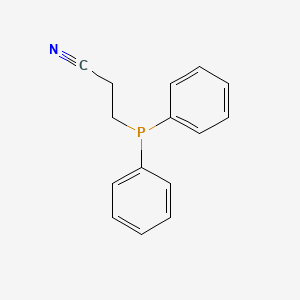
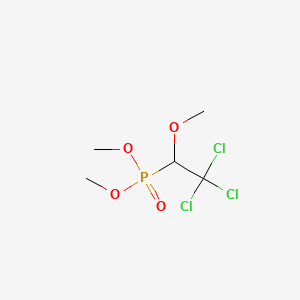
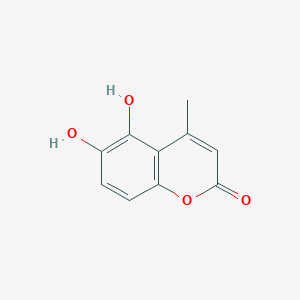
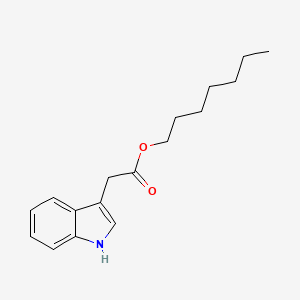
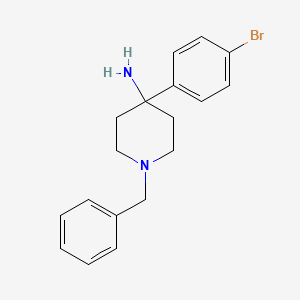
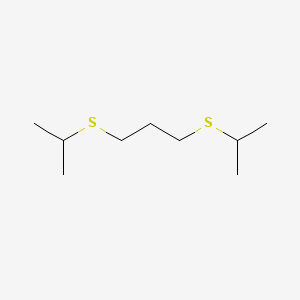
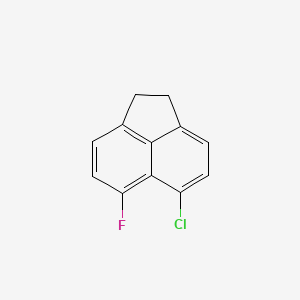
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)


